molecular formula C8H10Cl2N2 B024430 4-tert-Butyl-3,6-dichloropyridazine CAS No. 22808-29-3

4-tert-Butyl-3,6-dichloropyridazine

Cat. No.: B024430
CAS No.: 22808-29-3
M. Wt: 205.08 g/mol
InChI Key: DTUZXHRABOWYAE-UHFFFAOYSA-N
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Description

Preparation Methods

Bentley-Baker-Sonneborn-Townsend (BBST) Reaction

The BBST reaction is a classical method for constructing pyridazine derivatives. For 4-tert-butyl-3,6-dichloropyridazine, a substituted salicylaldehyde bearing a tert-butyl group is treated with sodium hydroxide to form a phenolic intermediate . Subsequent condensation with chloroform under alkaline conditions generates the pyridazine ring, with chlorination occurring at positions 3 and 6. The reaction is exothermic, necessitating precise temperature control to prevent thermal runaway . Acidification with hydrochloric acid precipitates the product, which is isolated via filtration and washed with water. While yields are moderate (50–65%), this method is valued for its straightforward reagent availability and scalability.

Lintner-Meyer Condensation Approach

The Lintner-Meyer reaction utilizes aromatic amines as starting materials. Here, 4-tert-butylaniline reacts with formaldehyde and para-toluenesulfonyl chloride in the presence of sodium hydroxide . The resulting Schiff base intermediate undergoes cyclization under acidic conditions to form the pyridazine core. Chlorination is achieved in situ using phosphorus oxychloride or thionyl chloride. This method offers flexibility in substituent placement, but the multistep protocol and sensitivity to moisture limit its industrial applicability. Reported yields range from 45% to 60%, with purification requiring column chromatography .

Stille Coupling Strategy

Palladium-catalyzed Stille coupling introduces the tert-butyl group via a Grignard reagent. Starting with 3,6-dichloropyridazine, a tert-butylmagnesium bromide solution is added under inert conditions with palladium acetate as the catalyst . The exothermic reaction demands slow reagent addition and cooling to 0–5°C. Post-reaction, the mixture is filtered, and the product is recrystallized from ethanol. This method achieves higher yields (70–75%) but requires stringent anhydrous conditions and expensive catalysts, making it less cost-effective for large-scale production .

Monsanto-Foymalan Synthesis

In the Monsanto-Foymalan route, a tert-butyl-substituted phenylamine is condensed with chloroform under alkaline conditions . The reaction proceeds via a carbene intermediate, which inserts into the C–H bond of the amine, forming the pyridazine ring. Chlorination at positions 3 and 6 occurs simultaneously, eliminating the need for separate steps. The product is isolated by acidification and purified via vacuum distillation. Although efficient (yields: 65–70%), the method’s reliance on hazardous intermediates like dichlorocarbene poses safety challenges .

Amination of 3,6-Dichloropyridin-4-one

This two-step approach begins with the nucleophilic substitution of 3,6-dichloropyridin-4-one using 4-tert-butylamine in the presence of sodium hydroxide . The ketone group at position 4 is replaced by the tert-butylamine, forming an intermediate that undergoes dehydration to yield the final product. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Yields are modest (55–60%), and the intermediate’s instability complicates isolation .

Phosphorus Oxychloride-Mediated Chlorination

As a precursor route, 3,6-dihydroxypyridazine is treated with phosphorus oxychloride (POCl₃) at 60–80°C to yield 3,6-dichloropyridazine . Introducing the tert-butyl group at position 4 requires subsequent alkylation using tert-butyl bromide under Friedel-Crafts conditions. However, the electron-deficient pyridazine ring hinders electrophilic substitution, resulting in low yields (30–40%) . This method is primarily exploratory, with optimization needed for practical use.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters of the discussed methods:

Method Starting Materials Catalyst/Reagents Yield (%) Advantages Challenges
BBST ReactionSubstituted salicylaldehydeNaOH, CHCl₃50–65Scalable, simple reagentsExothermic, moderate yields
Lintner-Meyer4-tert-ButylanilineTsCl, HCHO45–60Flexible substitutionMoisture-sensitive, multistep
Stille Coupling3,6-DichloropyridazinePd(OAc)₂, tert-BuMgBr70–75High yieldsCostly catalysts, anhydrous conditions
Monsanto-Foymalantert-ButylphenylamineCHCl₃, NaOH65–70Single-step chlorinationHazardous intermediates
Amination3,6-Dichloropyridin-4-one4-tert-Butylamine, NaOH55–60Direct aminationUnstable intermediate
POCl₃ Chlorination3,6-DihydroxypyridazinePOCl₃30–40Precursor synthesisLow alkylation efficiency

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-3,6-dichloropyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Oxidized products such as pyridazine oxides.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

4-tert-Butyl-3,6-dichloropyridazine serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. It can undergo reactions such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling to yield derivatives with diverse functionalities.

Reaction Type Description
Friedel-Crafts AcylationUsed to introduce acyl groups into aromatic compounds.
Suzuki-Miyaura CouplingFacilitates the formation of biaryl compounds through cross-coupling.

Biological Applications

Pharmaceutical Research

Research is ongoing to explore the potential biological activities of this compound. Studies have indicated that it may interact with specific biomolecules, potentially serving as a pharmaceutical intermediate. Its biological properties could make it useful in developing new drugs targeting various diseases .

Mechanism of Action

The compound's mechanism of action typically involves binding to active sites on enzymes or receptors, modulating their activity. This characteristic is particularly relevant in drug design and development, where understanding such interactions can lead to more effective therapeutic agents.

Industrial Applications

Catalyst in Polymer Production

One of the most prominent applications of this compound is as a catalyst in the production of polymers like polypropylene and polyethylene. By enhancing the polymerization process, it improves yield and quality, making it crucial in the plastics industry .

Corrosion Inhibition

This compound also functions as a corrosion inhibitor due to its ability to form protective layers on metal surfaces. This property is particularly beneficial in industries where metal corrosion poses significant challenges, such as oil and gas .

Application Area Specific Use
Polymer ProductionCatalyst for polypropylene and polyethylene synthesis.
Corrosion InhibitionProtective coatings for metals in corrosive environments.

Case Studies

  • Polymerization Efficiency
    • A study demonstrated that incorporating this compound as a catalyst significantly increased the efficiency of polypropylene production. The reaction conditions were optimized to yield higher quality polymers resistant to stress cracking.
  • Biological Activity Assessment
    • Research focused on assessing the interaction of this compound with specific enzymes showed promising results, indicating potential applications in drug development targeting metabolic pathways.
  • Corrosion Resistance Testing
    • In tests conducted within oil and gas environments, this compound-based formulations exhibited superior corrosion resistance compared to traditional inhibitors, highlighting its industrial relevance.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3,6-dichloropyridazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-tert-Butyl-3,6-dichloropyridazine
  • Molecular Formula : C₈H₁₀Cl₂N₂ (confirmed via CAS 22808-29-3) .
  • Molecular Weight : 205.08 g/mol .
  • CAS Number : 22808-29-3 .
  • Purity : ≥97% (commercial sources) .

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The reactivity and applications of pyridazine derivatives are influenced by substituents. Below is a comparison with similar dichloropyridazines:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
This compound 22808-29-3 3,6-Cl; 4-tert-butyl C₈H₁₀Cl₂N₂ 205.08 Bulky tert-butyl group enhances steric hindrance .
3,6-Dichloro-4-methylpyridazine 19064-64-3 3,6-Cl; 4-methyl C₅H₄Cl₂N₂ 163.00 Smaller methyl group allows faster nucleophilic substitution .
4-Bromo-3,6-dichloropyridazine 10344-42-0 3,6-Cl; 4-bromo C₄HBrCl₂N₂ 227.87 Bromine substituent enables cross-coupling reactions (e.g., Suzuki) .
3,6-Dichloropyridazine-4-carbonitrile 35857-93-3 3,6-Cl; 4-cyano C₅HCl₂N₃ 173.99 Electron-withdrawing cyano group enhances electrophilic reactivity .

Reactivity Differences

  • Nucleophilic Substitution: 4-Bromo-3,6-dichloropyridazine undergoes rapid displacement of bromine with thiophenol (20 min at room temperature) . this compound shows reduced reactivity due to steric hindrance from the tert-butyl group, making the 4-position inert in substitution reactions . 3,6-Dichloro-4-methylpyridazine reacts efficiently with hydrazine to form hydrazino derivatives (e.g., 3-chloro-6-hydrazinopyridazine) .
  • Hydrogenation Resistance :
    Pyridazines with electron-withdrawing groups (e.g., Cl, CN) resist hydrogenation. For example, 4-methyl-3,6-dichloropyridazine remains intact during dehydrohalogenation over palladium catalysts .

Physicochemical Properties

  • Solubility: The tert-butyl group enhances solubility in non-polar solvents (e.g., hexane) compared to polar derivatives like 4-Amino-3,6-dichloropyridazine, which is more soluble in methanol or DMF .
  • Thermal Stability :
    Bulky substituents (e.g., tert-butyl) increase thermal stability, making This compound suitable for high-temperature polymerization processes .

Biological Activity

Overview

4-tert-Butyl-3,6-dichloropyridazine is a chemical compound with the molecular formula C8_8H10_{10}Cl2_2N2_2. This compound is a derivative of pyridazine, featuring two chlorine atoms at the 3rd and 6th positions and a tert-butyl group at the 4th position. Its unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The presence of chlorine and tert-butyl groups affects the compound's reactivity and interactions with biological targets. The tert-butyl group enhances lipophilicity, potentially influencing membrane permeability and bioavailability. The compound can undergo various chemical reactions, including nucleophilic substitutions, oxidation, and reduction, which are critical for its biological applications .

This compound interacts with specific molecular targets within biological systems. It can act as an inhibitor or modulator of certain enzymes or receptors. The mechanisms may involve:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their activity.
  • Receptor Modulation : It may influence receptor signaling pathways by acting as an agonist or antagonist.

These interactions are crucial for understanding its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Cryptosporidium parvum, a parasite responsible for gastrointestinal infections. The compound showed an EC50_{50} value of 2.1 μM in vitro, indicating moderate potency .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. It was found to induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. However, detailed studies are required to elucidate the specific pathways involved in this cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:

  • Modification of Substituents : Altering the chlorine atoms or the tert-butyl group can significantly affect biological activity.
  • Comparison with Analogues : Compounds such as 3,6-dichloropyridazine and other derivatives demonstrate varying degrees of potency and selectivity against biological targets .

Case Study 1: Antiparasitic Activity

In a study focusing on antiparasitic agents, this compound was tested against C. parvum. The results showed that while it has moderate efficacy in vitro, further optimization is necessary to enhance its potency and reduce potential toxicity .

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of this compound in various human cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis, warranting further research into its mechanism of action and potential clinical applications .

Data Tables

Biological Activity EC50_{50} (μM) Cell Line/Pathogen Effect
Antimicrobial against C. parvum2.1C. parvumModerate potency
CytotoxicityN/AVarious human cancer cellsInduces apoptosis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-Butyl-3,6-dichloropyridazine, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves reacting precursors with ammonium peroxydisulfate and silver nitrate in aqueous media at 70°C for 1 hour, yielding ~64% . Solvent selection (e.g., polar vs. nonpolar) and temperature optimization are critical for yield improvement. For instance, solubility studies in organic solvents (e.g., ethanol, acetone) at 278.15–333.15 K can guide purification steps .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : To confirm substitution patterns (e.g., tert-butyl and chlorine positions).
  • HPLC : For purity assessment (>97% purity is typical in research-grade samples) .
  • Mass Spectrometry : To verify molecular weight (C₈H₁₀Cl₂N₂, MW 205.08) .

Q. What are the primary applications of this compound in polymer chemistry, and how is its catalytic efficiency assessed?

  • Methodological Answer : It acts as a catalyst in polypropylene/polyethylene production by initiating monomer polymerization. Efficiency is measured via:

  • Kinetic Studies : Monitoring reaction rates under varying catalyst concentrations.
  • Material Testing : Evaluating stress resistance and degradation profiles of synthesized polymers .

Advanced Research Questions

Q. How do microwave-assisted synthesis methods compare to traditional thermal methods in terms of yield and purity?

  • Methodological Answer : Microwave synthesis (e.g., for structurally similar pyridazines) reduces reaction time and improves selectivity. Comparative studies should track:

  • Energy Efficiency : Power input vs. yield.
  • Byproduct Analysis : HPLC or GC-MS to assess purity differences .

Q. What strategies resolve contradictions in solubility data across different solvents?

  • Methodological Answer : Contradictions may arise from impurities or solvent polarity mismatches. Systematic approaches include:

  • Phase Solubility Studies : Measuring solubility in solvents like DMSO, ethanol, or hexane at controlled temperatures .
  • Crystallography : Correlating crystal lattice stability with solvent interactions.

Q. What mechanistic insights explain its role as a polymerization catalyst?

  • Methodological Answer : Hypothesized mechanisms involve chlorine atoms acting as Lewis acid sites to activate monomers. Validate via:

  • DFT Calculations : Modeling electron density around chlorine and tert-butyl groups.
  • In Situ Spectroscopy : Monitoring intermediate species during polymerization .

Q. How can selective functionalization at chlorine sites be optimized for derivative synthesis?

  • Methodological Answer : Mono- or bis-functionalization is achievable via nucleophilic aromatic substitution. Key parameters:

  • Reagent Stoichiometry : Controlling equivalents of nucleophiles (e.g., amines, thiols).
  • Temperature Gradients : Stepwise heating to favor sequential substitution .

Q. What experimental designs evaluate its corrosion inhibition properties in industrial settings?

  • Methodological Answer : Use electrochemical methods:

  • Potentiodynamic Polarization : Measure corrosion current density in metal substrates.
  • SEM/EDS : Analyze protective film formation on surfaces after exposure to corrosive media .

Q. Data Contradiction Analysis

  • Example : Conflicting reports on solubility in ethanol (e.g., high solubility in one study vs. moderate in another).
    • Resolution : Replicate experiments under identical conditions (temperature, purity standards) and validate via independent techniques like gravimetric analysis .

Q. Tables for Key Data

Property Value Reference
Molecular Weight205.08 g/mol
Synthesis Yield (Standard)64%
Solubility in Ethanol (298 K)12.5 mg/mL

Properties

IUPAC Name

4-tert-butyl-3,6-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUZXHRABOWYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945486
Record name 4-tert-Butyl-3,6-dichloropyridazine
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22808-29-3
Record name 4-tert-Butyl-3,6-dichloropyridazine
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URL https://commonchemistry.cas.org/detail?cas_rn=22808-29-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 3,6-dichloro-4-(1,1-dimethylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-3,6-dichloropyridazine
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Record name 4-tert-butyl-3,6-dichloropyridazine
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Synthesis routes and methods I

Procedure details

A 375 g. portion of 3,6-dichloropyridazine was slurried with 578 g. of pivalic acid in 367 g. of sulfuric acid and 1500 ml. of water, and the mixture was warmed to 40°. Then 48.2 g. of silver nitrate was added, and the mixture was heated to 62°. To it was added 1 kg. of ammonium persulfate in 2 liters of water over a period of 1 hour. The temperature rose exothermically, and was controlled at 80° maximum. After the addition, the mixture was stirred for 15 minutes, and was then cooled to 15° with an ice-water bath. The mixture was then cooled further by the addition of ice, and its pH was adjusted to 9 with ammonium hydroxide. It was then stirred vigorously for 1 hour, while gummy material was scraped from the sides of the vessel as needed. It was then filtered, and the solids were washed with 2 liters of water and dried on the filter pad. The solids were then slurried in 5 liters of diethyl ether and the slurry was filtered. The filtrate was washed three times with 500 ml. portions of 1N sodium hydroxide, and the washes were combined and extracted with 500 ml. of diethyl ether. That ether was combined with the first ether filtrate, and was washed with 500 ml. of brine. The organic layer was dried over magnesium sulfate and carbon treated at the reflux temperature. It was then cooled and filtered through diatomaceous earth, and the filtrate was evaporated under vacuum to obtain 449 g. of the desired intermediate.
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Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (53.6 ml, 1.0 mol) was added carefully to a stirred suspension of 3,6-dichloropyridazine (50.0 g, 0.34 mol) in water (1.25 l). This mixture was then heated to 70° C. (internal temperature) before the addition of trimethylacetic acid (47.5 ml, 0.41 mol). A solution of silver nitrate (11.4 g, 0.07 mol) in water (20 ml) was then added over approximately one minute. This caused the reaction mixture to become milky in appearance. A solution of ammonium persulphate (230 g, 1.0 mol) in water (0.63 l) was then added over 20-30 minutes. The internal temperature rose to approximately 85° C. During the addition the product formed as a sticky precipitate. Upon complete addition the reaction was stirred for an additional 10 minutes, then allowed to cool to room temperature. The mixture was then poured onto ice and basified with concentrated aqueous ammonia, with the addition of more ice as required to keep the temperature below 10° C. The aqueous was extracted with dichloromethane (3×300 ml). The combined extracts were dried (MgSO4), filtered and evaporated to give 55.8 g of crude product as an oil. This was purified by silica gel chromatography using 0-15% ethyl acetate in hexane as eluent to give 37.31 g (53%) of the desired compound. Data for the title compound: 1H NMR (360 MHz, d6-DMSO) δ1.50 (9H, s), 7.48 (1H, s); MS (ES+) m/e 205 [MH]+, 207 [MH]+.
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